molecular formula C12H14BrN3O5 B1258855 Manzacidin B

Manzacidin B

Cat. No. B1258855
M. Wt: 360.16 g/mol
InChI Key: RMRGGLUETWXFCH-HOTUBEGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manzacidin B is a natural product found in Hymeniacidon with data available.

Scientific Research Applications

Enantioselective Synthesis and Structural Studies

  • Synthetic Methodologies : Innovative methods for synthesizing manzacidin B have been developed, focusing on enantioselective processes and stereospecific C-H bond oxidation. These advancements facilitate the exploration of manzacidin B's potential applications by enabling access to substantial quantities of the compound (Wehn & Du Bois, 2002).

  • Structural Elucidation : Research has also focused on the synthesis and determination of the absolute structure of manzacidin B, contributing to a deeper understanding of its chemical properties (Shinada et al., 2007).

Biocatalytic and Chemocatalytic Approaches

  • Biocatalytic and Chemocatalytic Strategies : Studies have explored the use of enzymatic hydroxylation and photocatalytic C-H azidation in the synthesis of manzacidin C, a related compound, which could have implications for the synthesis of manzacidin B as well (Zwick & Renata, 2018).

Novel Synthetic Methodologies

  • Henry Reaction and Asymmetric Synthesis : Advanced methodologies like the diastereodivergent Henry reaction and asymmetric synthesis have been employed in the total synthesis of manzacidin B. These methods are significant for constructing key structural elements of manzacidin B (Araki et al., 2019).

  • Practical Syntheses Approaches : Researchers have developed concise and highly stereoselective synthesis methods for manzacidin B, enhancing the practicality and efficiency of its production (Sankar et al., 2012).

properties

Product Name

Manzacidin B

Molecular Formula

C12H14BrN3O5

Molecular Weight

360.16 g/mol

IUPAC Name

(4S,5S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-5-hydroxy-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrN3O5/c1-12(9(17)8(10(18)19)15-5-16-12)4-21-11(20)7-2-6(13)3-14-7/h2-3,5,8-9,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t8-,9-,12+/m0/s1

InChI Key

RMRGGLUETWXFCH-HOTUBEGUSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H](N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br

Canonical SMILES

CC1(C(C(N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br

synonyms

manzacidin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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